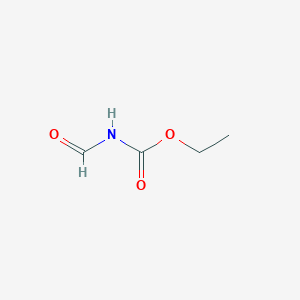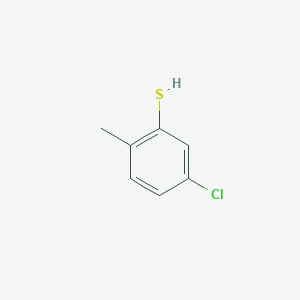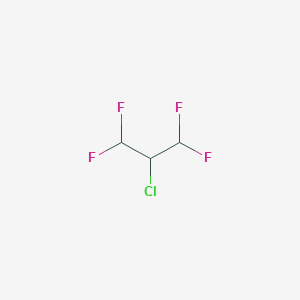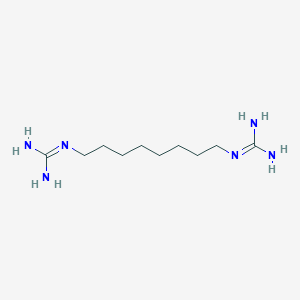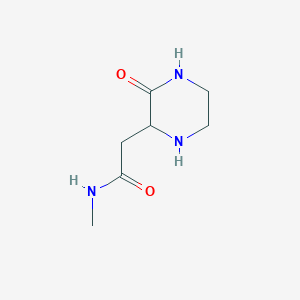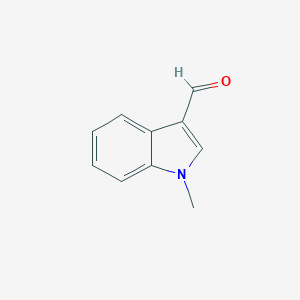
2-Pentadecyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecyl-1,3-dioxane is a synthetic compound that has gained attention in scientific research due to its unique properties. It belongs to the class of dioxanes and has a long hydrocarbon chain, making it hydrophobic. This characteristic makes it an ideal candidate for use in various applications, particularly in the field of biochemistry.
Mécanisme D'action
The mechanism of action of 2-Pentadecyl-1,3-dioxane is not fully understood. However, it is believed to interact with the hydrophobic regions of biological membranes, leading to changes in the membrane structure and function. It is also believed to interact with proteins and enzymes, affecting their activity.
Biochemical and physiological effects:
2-Pentadecyl-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been shown to increase the stability of biological membranes, leading to increased resistance to oxidative stress. It has also been shown to affect the activity of various enzymes, including phospholipases and proteases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Pentadecyl-1,3-dioxane in lab experiments include its unique properties, such as its hydrophobic nature, which make it an ideal candidate for use in various applications. However, its limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are many potential future directions for research involving 2-Pentadecyl-1,3-dioxane. One potential direction is the development of new applications for the compound in the field of biochemistry. Another potential direction is the study of its potential therapeutic effects in various diseases, such as cancer and neurodegenerative disorders.
In conclusion, 2-Pentadecyl-1,3-dioxane is a synthetic compound that has gained attention in scientific research due to its unique properties. It has been extensively used in various applications, particularly in the field of biochemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-Pentadecyl-1,3-dioxane involves the reaction of 1,3-dioxolane with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Applications De Recherche Scientifique
2-Pentadecyl-1,3-dioxane has been extensively used in scientific research due to its unique properties. It is used as a surfactant in various applications, such as in the preparation of liposomes and micelles. It has also been used as a membrane stabilizer in biological systems.
Propriétés
Numéro CAS |
17352-27-1 |
|---|---|
Nom du produit |
2-Pentadecyl-1,3-dioxane |
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |
Clé InChI |
ZJXOXAQGUHVPCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OCCCO1 |
SMILES canonique |
CCCCCCCCCCCCCCCC1OCCCO1 |
Synonymes |
2-Pentadecyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




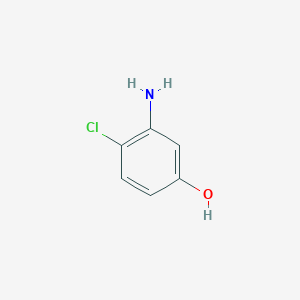
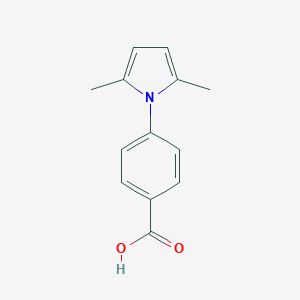
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
